4-Amino-2-(2-ethoxy-2-oxoethyl)nicotinic acid
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Overview
Description
4-Amino-2-(2-ethoxy-2-oxoethyl)nicotinic acid is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . This compound belongs to the class of pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine . It is characterized by the presence of an amino group at the 4-position and an ethoxy-oxoethyl group at the 2-position of the nicotinic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-ethoxy-2-oxoethyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2-ethoxy-2-oxoethyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Amino-2-(2-ethoxy-2-oxoethyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-ethoxy-2-oxoethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-2-(2-ethoxy-2-oxoethyl)nicotinic acid include other pyridinecarboxylic acids such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-amino-2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-8(13)5-7-9(10(14)15)6(11)3-4-12-7/h3-4H,2,5H2,1H3,(H2,11,12)(H,14,15) |
InChI Key |
DUUIEBURLNDMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1C(=O)O)N |
Origin of Product |
United States |
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